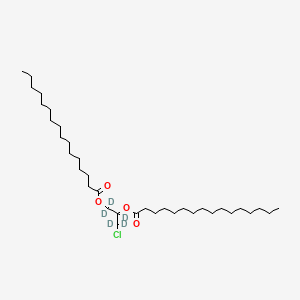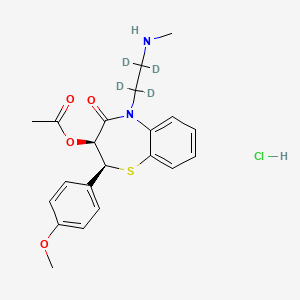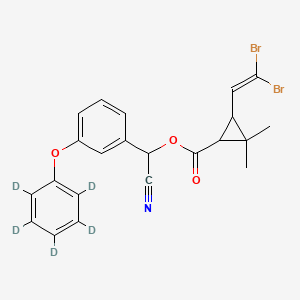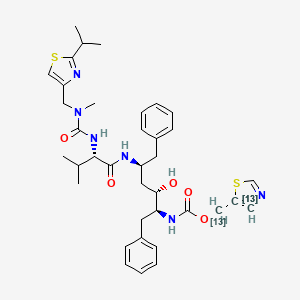
Ritonavir-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ritonavir-13C3 is a stable isotope-labeled compound of Ritonavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. The stable isotope labeling, such as with carbon-13, is often used in research to track the metabolism and distribution of the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Ritonavir. The general synthetic route for Ritonavir includes the formation of a thiazole ring, followed by the coupling of various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the stable isotopes and ensure their proper incorporation into the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ritonavir-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ritonavir-13C3 has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Ritonavir.
Biology: Employed in biological studies to track the distribution and pharmacokinetics of Ritonavir in living organisms.
Medicine: Utilized in clinical research to understand the efficacy and safety of Ritonavir in treating HIV/AIDS and other viral infections.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiretroviral medications.
Mecanismo De Acción
Ritonavir-13C3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease enzyme, Ritonavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism involves the interaction with molecular targets such as the gag and pol genes of HIV, which encode for structural and replicative proteins.
Comparación Con Compuestos Similares
Ritonavir-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Lopinavir: Another protease inhibitor used in combination with Ritonavir for enhanced efficacy.
Nirmatrelvir: A protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Azvudine: An antiviral medication with a different mechanism of action but used in similar therapeutic contexts.
This compound stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Ritonavir in biological systems.
Propiedades
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-MZPZWQAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
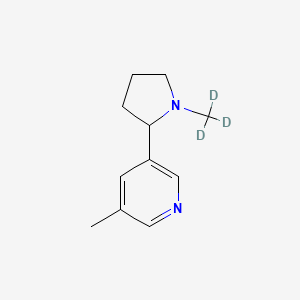
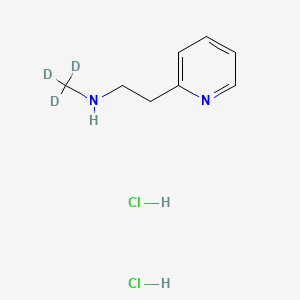
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
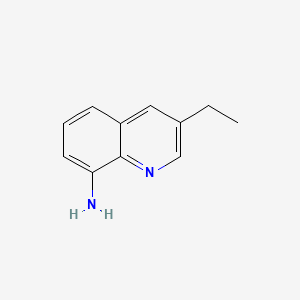

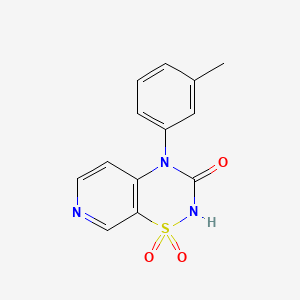
![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)
